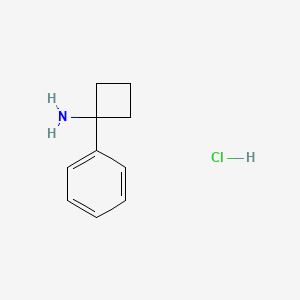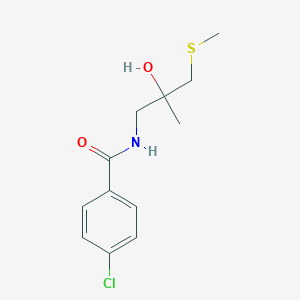![molecular formula C20H19FN4O3S B2505807 3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946317-92-6](/img/structure/B2505807.png)
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities, such as COX-2 inhibition, anti-hepatitis B virus activity, inhibition of kynurenine 3-hydroxylase, cytotoxicity against cancer cells, and GPR119 agonism .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through an amidation reaction. For example, the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was achieved by an amidation reaction . Although the specific synthesis of 3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is not detailed, similar synthetic strategies could be employed, such as the use of morpholine-substituted intermediates .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be confirmed using various spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray crystallography . The introduction of a fluorine atom can affect the electronic structure and conformation of the molecule, potentially enhancing biological activity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including cyclocondensation and cyclooxygenase inhibition. The introduction of substituents like fluorine can enhance selectivity and potency in biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be studied using DFT calculations, which provide insights into the electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets .
Applications De Recherche Scientifique
PI3K Inhibitors for Pulmonary Conditions
Compounds closely related to the specified chemical, such as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, have been evaluated for treating idiopathic pulmonary fibrosis and cough. These studies suggest the therapeutic potential of sulfonamide derivatives in respiratory conditions, supported by in vitro data and early-phase clinical trials (Norman, 2014).
Anti-Cancer Activity
Novel sulfonamide compounds have demonstrated significant anti-breast cancer activity. For instance, specific derivatives were synthesized and showed better activity against MCF7 cells than standard drugs, suggesting the role of sulfonamide derivatives in cancer therapy through molecular docking studies (Kumar et al., 2021).
Antibacterial and Antioxidant Properties
Research on sulfonamide derivatives has shown remarkable antibacterial and antioxidant properties. Certain compounds exhibited significant activity against Mycobacterium tuberculosis, demonstrating their potential as antimycobacterial agents. The introduction of specific moieties has been shown to enhance these effects, indicating the versatility and therapeutic potential of sulfonamide derivatives in treating infectious diseases (Ghorab et al., 2017).
COX-2 Inhibition for Anti-inflammatory Applications
Some sulfonamide compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, displaying significant anti-inflammatory activity. These findings highlight the potential of sulfonamide derivatives in developing new anti-inflammatory drugs, with particular emphasis on selectivity and potency (Pal et al., 2003).
Propriétés
IUPAC Name |
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFECQJEGHJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

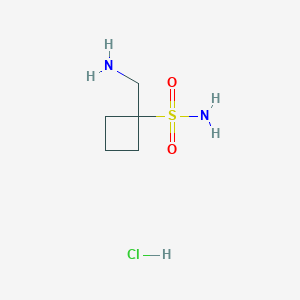
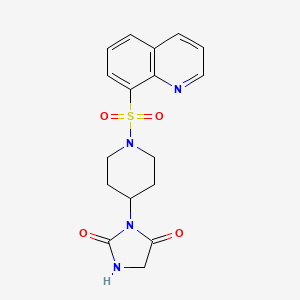


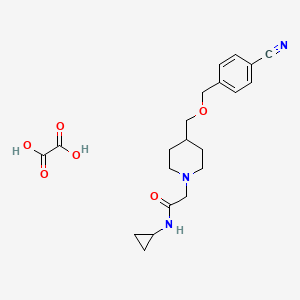
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)
